molecular formula C18H12ClF3N4O B2976664 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide CAS No. 338406-23-8

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide

Cat. No.: B2976664
CAS No.: 338406-23-8
M. Wt: 392.77
InChI Key: SVXKKSWCRVYOQA-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenylpyrimidine core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common approach includes:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.

    Formation of the Pyrimidine Intermediate: The pyrimidine core is constructed via condensation reactions involving appropriate aldehydes and amines.

    Coupling Reaction: The pyridine and pyrimidine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide functional group.

    Coupling Reactions: The aromatic rings can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can modify the carboxamide group.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents on the pyridine ring.

    N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide: Similar structural motif with trifluoromethyl and chlorine groups.

Uniqueness

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is unique due to its combination of a pyridine ring with trifluoromethyl and chlorine substituents, a phenylpyrimidine core, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O/c1-10-13(9-24-15(25-10)11-5-3-2-4-6-11)17(27)26-16-14(19)7-12(8-23-16)18(20,21)22/h2-9H,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXKKSWCRVYOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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